molecular formula C15H13N3O4 B2571739 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899744-19-5

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide

Katalognummer: B2571739
CAS-Nummer: 899744-19-5
Molekulargewicht: 299.286
InChI-Schlüssel: VATGMZXNTQEDAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a methylene group to one amide nitrogen and a pyridin-4-yl group attached to the second amide nitrogen.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(15(20)18-11-3-5-16-6-4-11)17-8-10-1-2-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGMZXNTQEDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the following steps:

  • Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives under acidic conditions.

  • Introduction of the pyridin-4-yl group: This step often involves a nucleophilic substitution reaction where the pyridin-4-yl group is introduced to the benzo[d][1,3]dioxole derivative.

  • Formation of the oxalamide backbone: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered structural features.

  • Substitution Products: Derivatives with different substituents attached to the core structure.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exhibits significant anticancer activity against various cancer cell lines. Structure-activity relationship studies have demonstrated that modifications to the compound can influence its efficacy, with some derivatives showing IC₅₀ values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM and MIA PaCa-2 cells.

Anticonvulsant Properties

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has been studied for its anticonvulsant properties. Similar compounds have shown effectiveness in various seizure models, including:

  • Maximal Electroshock Test (MES)
  • Pentylenetetrazole (PTZ) Induced Seizures

In these studies, compounds derived from similar frameworks demonstrated protective effects against induced seizures, suggesting that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide may also possess such properties .

Neuropharmacological Applications

Given its structural features, there is potential for this compound to be explored further in neuropharmacology. The presence of both benzo[d][1,3]dioxole and pyridine groups may enhance its biological activity and selectivity against neurological disorders. Future research could investigate its role as a modulator of specific enzyme activities or receptors involved in neurological conditions.

Summary of Research Findings

ApplicationKey Findings
AnticancerSignificant activity against CCRF-CEM and MIA PaCa-2 cells; IC₅₀ values: 328 - 644 nM.
AnticonvulsantPotential efficacy in seizure models; further studies needed for validation .
NeuropharmacologyPossible role in modulating neurological pathways; requires further exploration.

Wirkmechanismus

The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares core structural features with several oxalamide derivatives evaluated as flavoring agents. Key analogs include:

Compound Name (CAS/FEMA No.) Substitutions Key Structural Differences
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) - 2,4-Dimethoxybenzyl
- Pyridin-2-yl ethyl
Methoxy groups (electron-donating) vs. methylenedioxy ring; pyridin-2-yl vs. pyridin-4-yl positioning
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) - 2-Methoxy-4-methylbenzyl
- Pyridin-2-yl ethyl
Methyl substitution on benzyl ring; pyridine positioning
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) - 2,3-Dimethoxybenzyl
- Pyridin-2-yl ethyl
Ortho-methoxy groups vs. methylenedioxy ring

Key Structural Insights :

  • The pyridin-4-yl group differs from the pyridin-2-yl positioning in analogs like S336, which may alter receptor binding affinity (e.g., hTAS1R1/hTAS1R3 umami receptors) .

Metabolic Stability and Pathways

Oxalamides exhibit resistance to amide bond hydrolysis, a critical feature for flavor persistence. Key findings from FAO/WHO reports:

Compound Metabolic Pathway Hydrolysis Products Observed?
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide (Inferred) Likely hepatic oxidation or ester cleavage (based on analogs) Not reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Rapid metabolism in rat hepatocytes; no amide hydrolysis No
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Rapid metabolism; no amide hydrolysis No

Implications :

  • The methylenedioxy ring in the target compound may enhance metabolic stability by resisting oxidative pathways compared to methoxy-substituted analogs.
  • Like other oxalamides, the amide bond is likely preserved during metabolism, ensuring prolonged flavor-enhancing effects .

Biologische Aktivität

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluations, and structure-activity relationships of this compound, supported by relevant data and case studies.

  • Chemical Name : N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide
  • CAS Number : 887860-69-7
  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol

Synthesis

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide precursors. The process can include various methodologies such as microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.

Antibacterial Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, derivatives synthesized from similar frameworks demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial effects:

CompoundBacteria TestedMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .

Anticancer Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has also been evaluated for its anticancer potential. Structure-activity relationship studies revealed that modifications to the compound significantly influence its activity against various cancer cell lines:

Cell LineIC50 (nM)
CCRF-CEM328
MIA PaCa-2644

The unique structural features of this compound allow it to interact effectively with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Antibacterial Evaluation :
    A study demonstrated that derivatives of benzo[d][1,3]dioxole showed remarkable antibacterial activity compared to standard drugs. The agar diffusion method was employed for screening, revealing significant zones of inhibition against tested strains .
  • Anticancer Mechanisms :
    Research focusing on the anticancer activity of related oxalamides indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. This mechanism was supported by flow cytometry analyses showing increased annexin V binding in treated cells .

Q & A

Q. What are the common synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between substituted amines and oxalyl derivatives. For example:

  • Step 1 : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride or activated oxalate esters to form the oxalamide backbone.
  • Step 2 : Introduce the pyridin-4-yl group via nucleophilic substitution or amide coupling.
    Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and ESI-MS/HRMS to verify molecular weight . Side products like dimers (e.g., 23% in ) require monitoring via HPLC or TLC .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for benzodioxole and pyridine rings) and methylene/methyl groups (δ 3.5–4.5 ppm) .
  • ¹³C NMR : Confirms carbonyl resonances (δ 160–170 ppm for oxalamide) and aromatic carbons .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₆H₁₄N₃O₄ requires m/z 312.0983) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against targets like butyrylcholinesterase (BuChE) using Ellman’s assay, as seen in benzodioxole derivatives .
  • Cell-based assays : Evaluate anti-invasive activity in cancer models (e.g., MDA-MB-231 breast cancer cells) at IC₅₀ ~30 µM .
  • Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with receptors like uPAR .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance coupling efficiency .
  • Catalysts : Employ DMAP or EDCl/HOBt to reduce dimerization .
  • Purification : Optimize silica gel chromatography (e.g., hexane/EtOAc gradients) or switch to preparative HPLC for challenging byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Modify the benzodioxole (e.g., methoxy, halogen) or pyridine (e.g., 4- vs. 3-substituted) groups to assess potency changes .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like BuChE or uPAR .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyls) .

Q. How should contradictions in biological activity data between similar compounds be addressed?

  • Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out false positives .
  • Solubility checks : Measure kinetic solubility in PBS/DMSO to ensure compound integrity .
  • Metabolic stability : Use liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .

Q. What in silico methods predict the compound's pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (e.g., ~2.5 for moderate lipophilicity) and BBB permeability .
  • CYP450 inhibition : Use StarDrop or ADMET Predictor to assess drug-drug interaction risks .
  • Metabolite identification : GLORYx predicts potential oxidation sites on the benzodioxole ring .

Q. Which advanced purification techniques are recommended for removing dimeric byproducts?

  • Size-exclusion chromatography : Separate dimers (MW ~2x monomer) using Sephadex LH-20 .
  • Countercurrent chromatography : Achieve high-resolution separation with heptane/EtOAc/MeOH/water systems .
  • Crystallization : Screen solvents (e.g., MeOH/water) to exploit differential solubility of monomer vs. dimer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.